Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C17H23BrN2O2 and its molecular weight is 367.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis Approaches : Teng, Zhang, and Mendonça (2006) describe an efficient method for synthesizing a spirocyclic oxindole analogue of Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate, highlighting its scalable production without chromatographic purification (Teng, Zhang, & Mendonça, 2006).
- Synthesis of Related Compounds : Meyers et al. (2009) developed efficient synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, indicating the relevance of these compounds in accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Structural Studies
- Crystal Structure Analysis : Sharma et al. (2016) conducted a study on a new indoline derivative related to this compound, providing insights into its spectral properties and X-ray crystal structure (Sharma et al., 2016).
Application in Drug Synthesis
- Intermediate in Drug Synthesis : The synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds like crizotinib, illustrates the potential of this compound in drug development (Kong et al., 2016).
Miscellaneous Applications
- Synthesis of Novel Compounds : Freund and Mederski (2000) discuss a synthetic route to the spiro[indole-3,4′-piperidin]-2-one system, which is structurally related to this compound, showing its utility in creating novel compounds (Freund & Mederski, 2000).
Mechanism of Action
Target of Action
Tert-butyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound that likely interacts with multiple targets within the bodyIt’s known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that spiro compounds, which include this compound, interact with a wide range of receptors . This interaction likely involves the formation of non-covalent bonds between the compound and its target, leading to changes in the target’s function.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their interaction with multiple receptors . These pathways likely involve a variety of cellular processes, including signal transduction, gene expression, and metabolic processes.
Pharmacokinetics
The introduction of a tert-butyl group into organic molecules is known to increase their lipophilicity , which is very important for passage through the cell wall . This suggests that this compound may have good bioavailability.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Tert-butyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with monoamine transporters, which are crucial for the regulation of neurotransmitter levels in the brain . Additionally, it has been found to inhibit certain enzymes involved in the cell cycle, thereby affecting cell proliferation . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of Tert-butyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell growth and differentiation . Furthermore, it can alter gene expression profiles by acting as an inhibitor of transcription factors involved in cell cycle regulation . These changes can lead to alterations in cellular metabolism, including shifts in energy production and utilization.
Molecular Mechanism
At the molecular level, Tert-butyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate exerts its effects through specific binding interactions with biomolecules. It has been shown to bind to the active sites of enzymes, leading to their inhibition or activation . For example, its interaction with monoamine transporters results in the inhibition of neurotransmitter reuptake, thereby increasing the levels of neurotransmitters in the synaptic cleft . Additionally, this compound can modulate gene expression by binding to transcription factors and preventing their interaction with DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can complicate the interpretation of long-term studies . In vitro and in vivo studies have demonstrated that the compound can have long-term effects on cellular function, including sustained inhibition of cell proliferation and alterations in metabolic activity .
Dosage Effects in Animal Models
The effects of Tert-butyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy in modulating biochemical pathways plateaus beyond a certain dosage .
Metabolic Pathways
Tert-butyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic products of this compound can have different biological activities, which can influence its overall effect on the organism . Additionally, the compound can affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, Tert-butyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, it has been shown to accumulate in the endoplasmic reticulum, where it can exert its effects on protein synthesis and folding .
Subcellular Localization
The subcellular localization of Tert-butyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is critical for its activity and function. This compound is often found in the cytoplasm and the endoplasmic reticulum . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The activity of the compound can be modulated by its localization, as it can interact with different biomolecules in various cellular compartments .
Properties
IUPAC Name |
tert-butyl 7-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2/c1-16(2,3)22-15(21)20-9-7-17(8-10-20)11-19-14-12(17)5-4-6-13(14)18/h4-6,19H,7-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITWCTZHUZMMFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678306 | |
Record name | tert-Butyl 7-bromo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1128133-41-4 | |
Record name | tert-Butyl 7-bromo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.